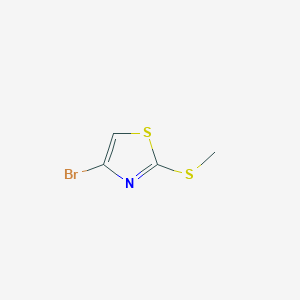

4-Bromo-2-(methylthio)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylsulfanyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS2/c1-7-4-6-3(5)2-8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCKEBOZMZSIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586014 | |

| Record name | 4-Bromo-2-(methylsulfanyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204513-62-2 | |

| Record name | 4-Bromo-2-(methylthio)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204513-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(methylsulfanyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Bromo-2-(methylthio)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthesis

The most plausible and efficient synthesis of 4-Bromo-2-(methylthio)thiazole involves a nucleophilic aromatic substitution reaction on a suitable precursor, 2,4-dibromothiazole. The bromine atom at the 2-position of the thiazole ring is known to be more susceptible to nucleophilic attack than the bromine at the 4- or 5-position.

Synthesis of Precursor: 2,4-Dibromothiazole

There are two common methods for the synthesis of the 2,4-dibromothiazole precursor.

Method A: From 2-Aminothiazole

This method involves a Sandmeyer-type reaction followed by bromination.

Method B: From Thiazolidine-2,4-dione

This is a high-yielding method that utilizes a brominating agent.[1][2][3][4][5]

Proposed Synthesis of 4-Bromo-2-(methylthio)thiazole

The proposed synthesis proceeds via the reaction of 2,4-dibromothiazole with sodium thiomethoxide.

Reaction Scheme:

Materials:

-

2,4-Dibromothiazole

-

Sodium thiomethoxide (or sodium hydride and methanethiol to generate in situ)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Preparation of Sodium Thiomethoxide Solution: A solution of sodium thiomethoxide can be prepared by carefully reacting methanethiol with sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[6] Alternatively, commercially available sodium thiomethoxide solution can be used.[7][8]

-

Reaction: To a solution of 2,4-dibromothiazole (1.0 eq.) in anhydrous DMF, add a solution of sodium thiomethoxide (1.1 eq.) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 4-Bromo-2-(methylthio)thiazole.

Characterization

The following tables summarize the predicted physical and spectroscopic data for 4-Bromo-2-(methylthio)thiazole. These predictions are based on the analysis of structurally related compounds.

Physical and Spectroscopic Data

| Parameter | Predicted Value |

| Molecular Formula | C₄H₄BrNS₂ |

| Molecular Weight | 210.12 g/mol |

| Appearance | Colorless to pale yellow solid or oil |

| Melting Point | 45-55 °C |

| Boiling Point | Not available; likely high boiling point, distillation under reduced pressure recommended. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl acetate, Acetone, THF, DMF, DMSO) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (s, 1H, H-5), 2.70 (s, 3H, S-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.0 (C-2), 135.0 (C-4), 115.0 (C-5), 15.0 (S-CH₃) |

| Mass Spec. (EI) | m/z (%): 211/209 (M⁺, 100/98), isotopic pattern for one bromine atom. |

| IR (KBr, cm⁻¹) | ~3100 (C-H stretch, aromatic), ~2920 (C-H stretch, aliphatic), ~1550 (C=N stretch), ~1450 (C=C stretch) |

Visualizations

Synthetic Pathway

Caption: Proposed synthetic pathway for 4-Bromo-2-(methylthio)thiazole.

Experimental Workflow

Caption: General experimental workflow for synthesis and characterization.

References

- 1. ijpbs.com [ijpbs.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sodium methanethiolate - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. Sodium thiomethoxide | 5188-07-8 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(methylthio)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-2-(methylthio)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its molecular characteristics, synthesis, and analytical parameters, offering a valuable resource for researchers working with this and related molecular scaffolds.

Core Physicochemical Properties

4-Bromo-2-(methylthio)thiazole is a substituted thiazole ring system, a structural motif found in numerous biologically active compounds. Its physicochemical properties are crucial for understanding its behavior in biological systems and for its application in the synthesis of novel chemical entities.

Table 1: Summary of Physicochemical Data for 4-Bromo-2-(methylthio)thiazole

| Property | Value | Source |

| Molecular Formula | C₄H₄BrNS₂ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 210.12 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 204513-62-2 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| logP | Not available |

Synthesis and Experimental Protocols

The synthesis of 4-Bromo-2-(methylthio)thiazole can be approached through various synthetic routes common for thiazole derivatives. A prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For 4-Bromo-2-(methylthio)thiazole, a plausible synthetic pathway would involve the reaction of a suitable brominated α-halocarbonyl compound with a methyl-substituted thiourea derivative.

General Experimental Workflow for Thiazole Synthesis

Caption: General workflow for the synthesis and purification of thiazole derivatives.

Analytical Characterization

The structural elucidation and purity assessment of 4-Bromo-2-(methylthio)thiazole would typically involve a combination of spectroscopic and chromatographic techniques.

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the number and environment of protons. | Signals corresponding to the thiazole ring proton and the methylthio group protons. |

| ¹³C NMR | To identify the carbon skeleton of the molecule. | Resonances for the thiazole ring carbons and the methylthio carbon. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic isotopic patterns for bromine. |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the compound. | A single major peak indicating the purity of the sample. |

Reactivity and Potential Biological Significance

The 4-bromo and 2-methylthio substituents on the thiazole ring are key functional groups that dictate the molecule's reactivity and potential for biological interactions. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the synthesis of a diverse library of derivatives.

Caption: Potential synthetic derivatization pathways for 4-Bromo-2-(methylthio)thiazole.

The thiazole nucleus is a well-established pharmacophore, and its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While specific signaling pathways modulated by 4-Bromo-2-(methylthio)thiazole have not been elucidated, its structural similarity to other biologically active thiazoles suggests it could be a valuable lead compound or intermediate in drug discovery programs. Further research is warranted to explore its biological activity profile and mechanism of action.

Safety Information

Based on available data, 4-Bromo-2-(methylthio)thiazole is classified with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.[1]

Appropriate personal protective equipment should be used when handling this compound, and it should be handled in a well-ventilated area.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a complete safety guide. Users should consult the relevant Safety Data Sheet (SDS) before handling this chemical. The absence of specific data points indicates that this information was not available in the public domain at the time of writing.

References

Technical Guide: 1H and 13C NMR Spectral Data for 4-Bromo-2-(methylthio)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-2-(methylthio)thiazole. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents a combination of reported data for a closely related derivative and predicted values based on analogous structures. This information is intended to support research, drug development, and quality control activities where the characterization of 4-Bromo-2-(methylthio)thiazole is required.

Compound Information

| Compound Name | 4-Bromo-2-(methylthio)thiazole |

| CAS Number | 204513-62-2[1] |

| Molecular Formula | C₄H₄BrNS₂[1] |

| Molecular Weight | 210.12 g/mol [1] |

| Structure |

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Bromo-2-(methylthio)thiazole. These predictions are based on the analysis of structurally similar compounds, including N-(4-bromophenyl)-2-(methylthio)thiazole-5-carboxamide and other substituted thiazoles.[2]

Table 1: Predicted ¹H NMR Data for 4-Bromo-2-(methylthio)thiazole

Solvent: CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-5 | 7.20 - 7.40 | Singlet (s) | The chemical shift is influenced by the adjacent bromine atom. |

| -SCH₃ | 2.70 - 2.80 | Singlet (s) | Typical range for a methylthio group attached to an aromatic ring. |

Table 2: Predicted ¹³C NMR Data for 4-Bromo-2-(methylthio)thiazole

Solvent: CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 165 - 175 | Carbon attached to two heteroatoms (S and N) and the methylthio group. |

| C-4 | 110 - 120 | Carbon bearing the bromine atom. |

| C-5 | 115 - 125 | Aromatic CH carbon. |

| -SCH₃ | 15 - 20 | Methyl carbon of the methylthio group. |

Experimental Data for a Related Derivative

For reference, the experimental ¹H and ¹³C NMR data for N-(4-bromophenyl)-2-(methylthio)thiazole-5-carboxamide in DMSO-d₆ are provided below.[2] This data can offer insights into the chemical shifts of the 2-(methylthio)thiazole core.

Table 3: Experimental ¹H NMR Data for N-(4-bromophenyl)-2-(methylthio)thiazole-5-carboxamide

Solvent: DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH | 10.44 | Singlet (s) | |

| H-4 (thiazole) | 8.47 | Singlet (s) | |

| Aromatic CH | 7.67 | Doublet (d) | 9.0 |

| Aromatic CH | 7.54 | Doublet (d) | 8.9 |

| -SCH₃ | 2.74 | Singlet (s) |

Table 4: Experimental ¹³C NMR Data for N-(4-bromophenyl)-2-(methylthio)thiazole-5-carboxamide

Solvent: DMSO-d₆

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (thiazole) | 172.23 |

| -C=O | 158.16 |

| C-5 (thiazole) | 144.20 |

| Aromatic C | 137.78 |

| Aromatic C | 134.30 |

| Aromatic CH | 131.57 |

| Aromatic CH | 122.13 |

| Aromatic C-Br | 115.70 |

| -SCH₃ | 16.21 |

Experimental Protocols

A general synthetic protocol for the preparation of 4-Bromo-2-(methylthio)thiazole would typically involve the bromination of 2-(methylthio)thiazole. The following is a generalized procedure based on known methods for thiazole synthesis and modification.

Synthesis of 2-(Methylthio)thiazole:

A common method to synthesize the 2-(methylthio)thiazole precursor involves the reaction of 2-halothiazole with sodium thiomethoxide.

Bromination of 2-(Methylthio)thiazole:

The bromination at the 4-position of the thiazole ring can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or a chlorinated solvent. The reaction is typically carried out at room temperature or with gentle heating.

General NMR Sample Preparation:

-

Approximately 5-10 mg of the purified 4-Bromo-2-(methylthio)thiazole is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

Logical Relationships and Structure

The following diagram illustrates the molecular structure of 4-Bromo-2-(methylthio)thiazole and the key nuclei relevant for NMR spectroscopy.

Caption: Molecular structure and key NMR active nuclei of 4-Bromo-2-(methylthio)thiazole.

References

Mass Spectrometry Analysis of 4-Bromo-2-(methylthio)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-Bromo-2-(methylthio)thiazole. It covers plausible mass spectral fragmentation pathways, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and a summary of expected quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this and structurally related compounds.

Introduction

4-Bromo-2-(methylthio)thiazole is a substituted thiazole derivative. Thiazole rings are a common motif in many biologically active compounds and pharmaceuticals. Mass spectrometry is a critical analytical technique for the identification, quantification, and structural elucidation of such molecules. Understanding the fragmentation behavior of 4-Bromo-2-(methylthio)thiazole is essential for its unambiguous identification in complex matrices and for metabolism or degradation studies. This guide outlines the expected mass spectral behavior and provides standardized protocols for its analysis.

Predicted Mass Spectral Fragmentation

Upon electron ionization, 4-Bromo-2-(methylthio)thiazole is expected to form a molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion ([M]̇⁺ and [M+2]̇⁺) with approximately equal intensity will be observed. The fragmentation of the molecular ion is likely to proceed through several key pathways:

-

Loss of a methyl radical (•CH₃): This is a common fragmentation for methylthio compounds, leading to a stable cation.

-

Loss of a bromine radical (•Br): Cleavage of the carbon-bromine bond would result in a significant fragment ion.

-

Thiazole ring cleavage: The thiazole ring can undergo fragmentation through various pathways, often involving the cleavage of the C-S and C-N bonds.[1][2] This can lead to the loss of small neutral molecules like hydrogen cyanide (HCN) or acetylene (C₂H₂).[3]

-

Loss of thiomethyl radical (•SCH₃): The entire methylthio group can be lost as a radical.

-

Loss of sulfur-containing fragments: Fragmentation of the methylthio group itself can lead to the loss of S, SH, or CHS radicals.[4]

A proposed fragmentation pathway is illustrated in the diagram below.

Quantitative Data Summary

The following table summarizes the predicted prominent ions and their mass-to-charge ratios (m/z) in the electron ionization mass spectrum of 4-Bromo-2-(methylthio)thiazole. The relative intensities are hypothetical and serve as a guide for spectral interpretation. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units and with nearly equal intensity.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Intensity |

| 225 | 227 | [C₅H₄BrNS]̇⁺ (Molecular Ion) | - | High |

| 210 | 212 | [C₄H₁BrNS]⁺ | •CH₃ | Moderate |

| 146 | - | [C₅H₄NS]⁺ | •Br | Moderate to High |

| 198 | 200 | [C₄H₄BrS]⁺ | HCN | Moderate |

| 172 | 174 | [C₃H₂BrS]⁺ | C₂H₂ | Low |

| 47 | - | [CH₃S]⁺ | C₄HBrNS | Moderate |

Experimental Protocols

The analysis of 4-Bromo-2-(methylthio)thiazole can be effectively performed using either GC-MS or LC-MS, depending on the sample matrix and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 4-Bromo-2-(methylthio)thiazole.

4.1.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of 4-Bromo-2-(methylthio)thiazole at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards, typically in the range of 1-100 µg/mL.[5]

-

Matrix Samples: For analysis in complex matrices, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering substances. The final extract should be dissolved in a GC-compatible solvent.

4.1.2. Instrumentation and Conditions

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-350.

-

Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions (e.g., m/z 225, 227, 210, 212, 146).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for less volatile compounds or for samples in aqueous matrices that are not amenable to GC-MS.

4.2.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of 4-Bromo-2-(methylthio)thiazole at 1 mg/mL in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

-

Working Solutions: Prepare calibration standards by diluting the stock solution with the initial mobile phase composition.

-

Matrix Samples: For complex biological or environmental samples, protein precipitation, LLE, or SPE is recommended.[6][7] The final sample should be dissolved in the mobile phase.

4.2.2. Instrumentation and Conditions

-

Liquid Chromatograph:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 30% B, hold for 1 minute.

-

Linear gradient to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr (Nitrogen).

-

Cone Gas Flow: 50 L/hr (Nitrogen).

-

Mass Range: m/z 50-400.

-

Analysis Mode: Full scan for qualitative analysis. For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is recommended. Precursor ion would be the protonated molecule [M+H]⁺ (m/z 226/228), and product ions would be determined from fragmentation studies.

-

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Bromo-2-(methylthio)thiazole. The proposed fragmentation patterns, in conjunction with the detailed GC-MS and LC-MS protocols, offer a solid foundation for the identification and quantification of this compound. Researchers and drug development professionals can adapt these methodologies to suit their specific analytical needs, ensuring robust and reliable characterization of this and similar thiazole derivatives.

References

- 1. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the mass spectra of 6-methylthiopurine and its C-and N-methyl derivatives | Semantic Scholar [semanticscholar.org]

- 5. uoguelph.ca [uoguelph.ca]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

IUPAC name and CAS number for 4-Bromo-2-(methylthio)thiazole.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Properties

4-Bromo-2-(methylthio)thiazole is a substituted thiazole ring, a structural motif present in numerous biologically active compounds. Its chemical identity is formally established by its IUPAC name and CAS registry number.

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-2-(methylthio)-1,3-thiazole | N/A |

| CAS Number | 204513-62-2 | [1][2][3][4] |

| Molecular Formula | C₄H₄BrNS₂ | [1][2][3] |

| Molecular Weight | 210.12 g/mol | [1][3] |

| Appearance | White powder / Solid | [2] |

| Purity | Typically offered at ≥95% | [1][2] |

| Storage | Room temperature, sealed well | [2] |

Note: Physical properties such as melting point and detailed spectroscopic data are not consistently reported in publicly available sources and would require experimental determination.

Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of 4-Bromo-2-(methylthio)thiazole has not been identified in a comprehensive literature search. However, a plausible and chemically sound synthetic route can be proposed based on well-established reactions of thiazole derivatives. The proposed pathway involves a two-step process starting from the readily available 2-aminothiazole.

Logical Flow of Proposed Synthesis:

Caption: Proposed synthesis of 4-Bromo-2-(methylthio)thiazole.

Generalized Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic pathway. These are illustrative and would require optimization and adaptation based on laboratory conditions and safety assessments.

Step 1: Bromination of 2-Aminothiazole to 2-Amino-4-bromothiazole

This step introduces a bromine atom at the 4-position of the thiazole ring.

-

Reagents and Materials: 2-aminothiazole, bromine, acetic acid, sodium bicarbonate solution.

-

Procedure:

-

Dissolve 2-aminothiazole in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer, and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into an ice-water mixture and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, 2-amino-4-bromothiazole, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

-

Step 2: Conversion of 2-Amino-4-bromothiazole to 4-Bromo-2-mercaptothiazole

This step involves a Sandmeyer-type reaction to replace the amino group with a thiol group.

-

Reagents and Materials: 2-amino-4-bromothiazole, sodium nitrite, hydrochloric acid, potassium ethyl xanthate.

-

Procedure:

-

Suspend 2-amino-4-bromothiazole in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, dissolve potassium ethyl xanthate in water and cool it.

-

Add the cold diazonium salt solution to the potassium ethyl xanthate solution.

-

Allow the mixture to warm to room temperature and then heat gently to decompose the xanthate intermediate.

-

The resulting 4-bromo-2-mercaptothiazole can be isolated by filtration or extraction and purified.

-

Step 3: Methylation of 4-Bromo-2-mercaptothiazole to 4-Bromo-2-(methylthio)thiazole

This final step introduces the methyl group onto the sulfur atom.

-

Reagents and Materials: 4-bromo-2-mercaptothiazole, a base (e.g., sodium hydroxide), a methylating agent (e.g., methyl iodide or dimethyl sulfate), a suitable solvent (e.g., ethanol or acetone).

-

Procedure:

-

Dissolve 4-bromo-2-mercaptothiazole in the chosen solvent and add the base to form the thiolate salt.

-

Add the methylating agent to the solution and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield 4-bromo-2-(methylthio)thiazole.

-

Safety Information

Based on available data for 4-Bromo-2-(methylthio)thiazole, the following hazard information should be considered:

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

-

Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.

A thorough risk assessment should be conducted before handling this compound, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Applications in Research and Development

Substituted thiazoles are a cornerstone in medicinal chemistry and materials science. 4-Bromo-2-(methylthio)thiazole serves as a versatile building block for further chemical modifications. The bromine atom at the 4-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce a wide variety of substituents. The methylthio group at the 2-position can also be a site for further chemical transformations, such as oxidation to the corresponding sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule. These potential modifications make 4-Bromo-2-(methylthio)thiazole a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Disclaimer

The information provided in this technical guide is for informational purposes only and should not be considered as a substitute for professional scientific advice. The proposed synthesis pathway is theoretical and has not been experimentally validated from the cited sources. All chemical syntheses should be carried out by trained professionals in a suitably equipped laboratory with appropriate safety precautions in place.

References

A Technical Guide to 4-Bromo-2-(methylthio)thiazole for Researchers and Drug Development Professionals

Introduction

4-Bromo-2-(methylthio)thiazole is a heterocyclic organic compound belonging to the thiazole family. Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and electronic properties. This technical guide provides a concise overview of the fundamental properties of 4-Bromo-2-(methylthio)thiazole, alongside a generalized framework for the synthesis of related brominated thiazoles, which are pivotal precursors in the development of novel therapeutic agents and functional materials.

Core Properties of 4-Bromo-2-(methylthio)thiazole

The fundamental molecular and physical properties of 4-Bromo-2-(methylthio)thiazole are summarized below.

| Property | Value | Reference |

| Molecular Formula | C4H4BrNS2 | [1][2][3] |

| Molecular Weight | 210.12 g/mol | [1][2] |

| CAS Number | 204513-62-2 | [1][2][3] |

| Appearance | Solid | [2] |

Significance in Research and Drug Development

Thiazole-containing compounds are integral to numerous pharmacologically active agents, exhibiting a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[4][5][6][7][8]. The bromine substituent on the thiazole ring serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions to generate diverse chemical libraries for drug screening. The methylthio group can also be modulated to influence the compound's physicochemical properties and biological target interactions. While specific signaling pathways for 4-Bromo-2-(methylthio)thiazole are not extensively documented in the public domain, related brominated thiazole derivatives are known to be key intermediates in the synthesis of molecules with potential therapeutic applications[9][10].

Generalized Synthesis of Brominated Thiazoles: An Experimental Workflow

General Protocol for the Synthesis of a 4-Substituted-2-Aminothiazole and Subsequent Bromination

-

Reaction Setup : To a round-bottom flask, add the appropriate α-bromoketone (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).

-

Catalysis : Introduce a suitable catalyst, such as copper silicate (10 mol%), to the mixture.

-

Reflux : Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then poured over crushed ice to precipitate the solid product.

-

Purification : The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 4-substituted-2-aminothiazole.

-

Bromination : The synthesized aminothiazole can then undergo bromination. A common method is the Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by a bromine atom. Alternatively, direct bromination of the thiazole ring can be achieved using a brominating agent like N-bromosuccinimide (NBS), depending on the desired regioselectivity and the reactivity of the thiazole derivative.

This is a generalized protocol and the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of 4-Bromo-2-(methylthio)thiazole.

Below is a visual representation of a generalized workflow for the synthesis and functionalization of brominated thiazoles.

Caption: Generalized workflow for the synthesis and application of brominated thiazoles.

Conclusion

4-Bromo-2-(methylthio)thiazole represents a valuable building block in the fields of medicinal chemistry and materials science. Its chemical properties allow for versatile synthetic modifications, paving the way for the discovery of novel compounds with significant biological activities. While specific experimental data and biological pathways for this compound are not extensively detailed in current literature, the foundational knowledge of thiazole chemistry provides a strong basis for its exploration in research and development.

References

- 1. scbt.com [scbt.com]

- 2. 4-Bromo-2-(thiomethyl)thiazole 204513-62-2 [sigmaaldrich.com]

- 3. aobchem.com [aobchem.com]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. 4-Bromo-2-methylbenzo[d]thiazole|CAS 112146-10-8 [benchchem.com]

- 10. Page loading... [guidechem.com]

The Methylthio Group's Electronic Influence on the Thiazole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic effects imparted by a methylthio (-SMe) group on the thiazole ring. Understanding these effects is crucial for the rational design of novel therapeutic agents and functional materials, as the thiazole scaffold is a cornerstone in medicinal chemistry. This document outlines the theoretical basis of these electronic interactions, presents available quantitative data, details relevant experimental protocols, and visualizes key concepts and workflows.

Introduction: The Electronic Landscape of the Thiazole Ring

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Its aromaticity, arising from the delocalization of six π-electrons, is a key determinant of its chemical properties. However, the presence of the electronegative nitrogen and the electropositive sulfur atoms creates a non-uniform distribution of electron density.

Generally, the thiazole ring exhibits the following electronic characteristics[1]:

-

C2 Position: The carbon atom situated between the sulfur and nitrogen (C2) is the most electron-deficient position. This is due to the inductive electron withdrawal by both adjacent heteroatoms. Consequently, the C2 proton is the most acidic and susceptible to deprotonation by strong bases, making it a prime site for nucleophilic attack or functionalization via organometallic intermediates.

-

C5 Position: The C5 position is the most electron-rich carbon in the ring. The lone pair of electrons on the sulfur atom can be effectively delocalized towards C5, making it the primary target for electrophilic aromatic substitution reactions.

-

C4 Position: The C4 position is relatively electron-neutral compared to C2 and C5.

-

N3 Position: The nitrogen atom possesses a lone pair of electrons, rendering it basic and susceptible to protonation or alkylation.

The introduction of a substituent, such as the methylthio group, can significantly modulate this inherent electronic landscape through a combination of inductive and resonance effects, thereby altering the ring's reactivity, pKa, and potential for intermolecular interactions.

The Electronic Nature of the Methylthio Group

The methylthio (-SMe) group is considered an interesting substituent in medicinal chemistry due to its dual electronic nature. It can exert both electron-donating and electron-withdrawing effects, depending on the electronic demands of the system it is attached to.

-

Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

-

Resonance Effect (+M): The sulfur atom possesses lone pairs of electrons that can be donated into an adjacent π-system through resonance. This electron-donating mesomeric effect is often the dominant factor when the methylthio group is attached to an aromatic ring.

When attached to the thiazole ring, the methylthio group is generally expected to act as an electron-donating group due to its positive mesomeric effect, thereby increasing the electron density of the ring. This effect is most pronounced when the group is at the C2 or C5 positions, where it can directly participate in resonance with the ring's π-system.

Quantitative Analysis of Electronic Effects

Acidity (pKa)

The pKa of a substituted thiazole is a direct measure of the basicity of the N3 nitrogen atom. Electron-donating groups increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa for its conjugate acid. Conversely, electron-withdrawing groups decrease the basicity, leading to a lower pKa.

Table 1: pKa Values of Methylthio-Thiazole Isomers (Predicted Trends)

| Compound | Position of -SMe | Expected pKa Trend | Rationale |

| 2-(Methylthio)thiazole | 2 | Higher than thiazole | The +M effect of the -SMe group at the 2-position increases electron density throughout the ring, including the N3 atom. |

| 4-(Methylthio)thiazole | 4 | Slightly higher than thiazole | The electronic effect at the 4-position is primarily inductive, with a weaker resonance contribution to N3 compared to the 2-position. |

| 5-(Methylthio)thiazole | 5 | Higher than thiazole | The +M effect from the 5-position effectively increases electron density at the N3 position. |

Note: Experimentally determined pKa values for these specific isomers are not widely reported. The trends are predicted based on general principles of electronic effects in heterocyclic systems.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei within a molecule. The chemical shifts (δ) of the thiazole ring's carbon and proton atoms are sensitive to the electron-donating or electron-withdrawing nature of substituents. An increase in electron density at a particular nucleus leads to greater shielding and a lower chemical shift (upfield shift), while a decrease in electron density results in deshielding and a higher chemical shift (downfield shift).

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Methylthio-Thiazole Isomers and Parent Thiazole

| Compound | C2 | C4 | C5 | -SC H₃ | Solvent |

| Thiazole | 153.4 | 143.7 | 115.2 | - | Neat |

| 2-(Methylthio)thiazole | Data not available | Data not available | Data not available | Data not available | Data not available |

| 4-(Methylthio)thiazole | Data not available | Data not available | Data not available | Data not available | Data not available |

| 5-(Methylthio)thiazole | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: A complete and comparative dataset of experimentally verified 13C NMR data for all three isomers in the same solvent is not currently available in the literature. However, it is expected that the electron-donating methylthio group would cause an upfield shift (lower ppm) of the ring carbon signals, particularly for the carbon to which it is attached and those ortho and para to it in the resonance structures.

Hammett and Taft Parameters

The Hammett equation (log(K/K₀) = σρ) and its extensions, like the Taft equation, provide a quantitative means to correlate reaction rates and equilibrium constants of substituted aromatic compounds with the electronic properties of the substituents. The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects.

-

σp and σm: These constants represent the electronic effect of a substituent from the para and meta positions in a benzene ring, respectively.

-

σI and σR: These parameters separate the electronic effect into inductive (σI) and resonance (σR) components.

For the methylthio group, the accepted Hammett constants in the benzene system are:

-

σp = 0.00

-

σm = 0.15

These values indicate that the methylthio group is weakly electron-withdrawing from the meta position (primarily an inductive effect) and electronically neutral from the para position, where the electron-withdrawing inductive effect and the electron-donating resonance effect approximately cancel each other out. However, it is important to note that these values are derived from the benzene system and may not be directly transferable to the more complex electronic environment of the thiazole ring. The development of specific Hammett constants for substituents on heterocyclic rings is an ongoing area of research.

Impact on Chemical Reactivity

The electron-donating nature of the methylthio group is expected to enhance the reactivity of the thiazole ring towards electrophiles and modulate the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution

The methylthio group, by increasing the electron density of the thiazole ring, acts as an activating group for electrophilic aromatic substitution. The substitution pattern will be directed by the position of the methylthio group.

Logical Flow of Electrophilic Substitution on a Substituted Thiazole

Caption: General mechanism for electrophilic substitution on a methylthio-thiazole.

-

2-(Methylthio)thiazole: The activating -SMe group at C2 will direct incoming electrophiles primarily to the C5 position.

-

4-(Methylthio)thiazole: The -SMe group at C4 will also activate the ring, with the C5 position being the most likely site of electrophilic attack.

-

5-(Methylthio)thiazole: With the most electron-rich position already occupied, electrophilic substitution becomes more challenging. Attack may occur at the C2 or C4 positions, depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Reactions

The methylthio group, being electron-donating, generally deactivates the thiazole ring towards nucleophilic aromatic substitution. However, it can be a target for certain reactions:

-

Oxidation: The sulfur atom of the methylthio group can be oxidized to form sulfoxide (-S(O)Me) and sulfone (-SO₂Me) moieties. These oxidized forms are strongly electron-withdrawing and would significantly alter the electronic properties of the thiazole ring, making it more susceptible to nucleophilic attack.

-

Desulfurization: The methylthio group can sometimes be removed under reductive conditions. For example, 4-amino-2-methylthiothiazole-5-carboxylic acid methyl ester can be reduced with zinc and hydrochloric acid to yield the corresponding desulfurized thiazole derivative[2].

Experimental Protocols

This section provides standardized methodologies for the synthesis of methylthio-thiazole derivatives and the determination of their pKa values.

Synthesis of Methylthio-Thiazole Isomers

General Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis of thiazole derivatives.

Protocol 5.1.1: Synthesis of 2-(Methylthio)thiazole via Methylation of 2-Mercaptothiazole

-

Materials: 2-Mercaptothiazole, sodium hydroxide, methyl iodide, ethanol, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure: a. Dissolve 2-mercaptothiazole (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer. b. Add a solution of sodium hydroxide (1.05 eq) in water dropwise to the stirred solution at room temperature. c. After stirring for 15 minutes, add methyl iodide (1.1 eq) dropwise. d. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, remove the ethanol under reduced pressure. f. Dilute the residue with water and extract with diethyl ether (3 x volumes). g. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. i. Purify the crude product by column chromatography on silica gel or by distillation to obtain pure 2-(methylthio)thiazole.

Note: Protocols for the synthesis of 4- and 5-methylthio-thiazole would involve different starting materials and strategies, such as the Hantzsch thiazole synthesis with appropriate precursors.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the methylthio-thiazole derivative with a strong acid or base and monitoring the pH change.

Protocol 5.2.1: Potentiometric Titration

-

Instrumentation and Reagents: Calibrated pH meter with a combination glass electrode, magnetic stirrer, burette, standardized 0.1 M HCl, standardized 0.1 M NaOH, 0.15 M KCl solution (to maintain constant ionic strength), and the purified methylthio-thiazole compound.

-

Procedure: a. Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). b. Prepare a ~1 mM solution of the methylthio-thiazole in water or a suitable co-solvent if solubility is an issue. c. Add 0.15 M KCl solution to maintain a constant ionic strength. d. If the compound is a base, make the solution acidic (pH ~2) with 0.1 M HCl. e. Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant. f. Record the pH value after each addition, allowing the reading to stabilize. g. Continue the titration until the pH reaches ~12. h. Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. i. The pKa is the pH at the half-equivalence point. More accurately, the first derivative of the titration curve can be plotted to determine the equivalence point, and the pKa can be calculated from the Henderson-Hasselbalch equation. j. Perform the titration in triplicate to ensure reproducibility[3][4][5].

Determination of pKa by UV-Spectrophotometry

This method is useful for compounds with a chromophore near the ionization site and requires a smaller amount of sample.

Protocol 5.3.1: UV-Spectrophotometric Titration

-

Instrumentation and Reagents: UV-Vis spectrophotometer, 96-well UV-transparent microplates or quartz cuvettes, a series of buffer solutions of known pH (e.g., from pH 2 to 12) with constant ionic strength, and a stock solution of the methylthio-thiazole in a suitable solvent (e.g., DMSO).

-

Procedure: a. Prepare a series of buffer solutions covering a wide pH range. b. Add a small, constant volume of the methylthio-thiazole stock solution to each well of the microplate or to separate cuvettes containing the different buffers. c. Record the UV-Vis spectrum (e.g., 230-500 nm) for each pH point. d. Select one or more wavelengths where the absorbance changes significantly with pH. e. Plot the absorbance at the selected wavelength(s) against the pH. f. The resulting sigmoidal curve can be fitted to the appropriate equation (e.g., the Boltzmann equation) to determine the pKa, which corresponds to the inflection point of the curve[6][7][8].

Conclusion

The methylthio group exerts a significant electronic influence on the thiazole ring, primarily through an electron-donating resonance effect. This activation increases the basicity of the ring nitrogen and enhances its reactivity towards electrophilic substitution, with a directing effect dependent on its position. While a complete set of quantitative data, such as experimentally determined pKa values and Hammett constants for all positional isomers, remains to be fully elucidated, the principles outlined in this guide provide a robust framework for predicting the behavior of methylthio-substituted thiazoles. The provided experimental protocols offer standardized methods for the synthesis and characterization of these important compounds, paving the way for further research and their application in drug discovery and materials science. Future work, including computational studies and further experimental validation, will continue to refine our understanding of these nuanced electronic interactions.

References

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Page loading... [wap.guidechem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Potential Research Areas for 4-Bromo-2-(methylthio)thiazole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(methylthio)thiazole is a versatile heterocyclic scaffold with significant, yet underexplored, potential in medicinal chemistry. The presence of a reactive bromine atom at the 4-position and a methylthio group at the 2-position offers multiple avenues for synthetic diversification, making it an attractive starting point for the development of novel therapeutic agents. Thiazole-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide summarizes the current landscape of research surrounding substituted thiazoles, identifies key areas for future investigation of 4-bromo-2-(methylthio)thiazole, and provides detailed experimental protocols for its derivatization, thereby serving as a foundational resource for researchers in drug discovery and development.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[4] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its successful application as a pharmacophore.[4] The incorporation of a bromine atom provides a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The 2-methylthio group can also be a key pharmacophoric element or be further modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can alter the compound's polarity, solubility, and biological activity.

Potential Therapeutic Applications

Based on the established biological activities of analogous thiazole derivatives, 4-bromo-2-(methylthio)thiazole represents a promising starting point for the development of novel therapeutics in several key areas.

Anticancer Activity

Thiazole derivatives have been extensively investigated as anticancer agents, acting through various mechanisms, including the induction of apoptosis and the disruption of tubulin assembly.[5][6] Furthermore, they have been shown to inhibit signaling pathways such as NF-κB/mTOR/PI3K/AkT.[5] The development of derivatives of 4-bromo-2-(methylthio)thiazole could lead to potent and selective anticancer agents.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazole derivatives have demonstrated significant antibacterial and antifungal properties.[7][8] The amphiphilic character of some thiazole compounds allows for their penetration into bacterial cell membranes, leading to cell death.[3] The 2-methylthio moiety, in particular, has been associated with antimicrobial activity in related heterocyclic systems.

Synthetic Pathways and Derivatization Potential

The synthetic versatility of 4-bromo-2-(methylthio)thiazole is a key attribute for its use in drug discovery. The bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 4-position of the thiazole ring. This allows for the exploration of how different aromatic and unsaturated moieties impact biological activity.

Heck Reaction

The Heck reaction provides a means to introduce alkenyl substituents, offering a different geometry and electronic profile compared to the products of Suzuki coupling. This can be crucial for optimizing interactions with biological targets.

Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is a common strategy in medicinal chemistry to enhance solubility and introduce key hydrogen bonding interactions. The Buchwald-Hartwig amination allows for the coupling of a wide variety of primary and secondary amines to the thiazole core.

Quantitative Data on Analogous Thiazole Derivatives

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-4-(2,4-dichlorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole | Various | <10 | [1] |

| 5-methoxyindole derivative of 2-(3-Indolyl)-N-arylthiazole-4-carboxamide | HEK293T | 8.64 | [1] |

| 5-fluoroindole derivative of 2-(3-Indolyl)-N-arylthiazole-4-carboxamide | HeLa | 3.41 | [1] |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 | 10.5 | [9] |

| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a) | OVCAR-4 | 1.569 | [10] |

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thiazole derivative 40 | S. aureus | 3.125 | [11] |

| Thiazole derivative 40 | B. thuringiensis | 6.25 | [11] |

| 2-((5-substituted-4-methylthiazol-2-yl)amino)-2-oxoethyl 4-substitutedpiperazine-1-carbodithioate derivatives | S. aureus 29213 | 0.03-0.06 | [12] |

| Thiazole compound 1 | Vancomycin-intermediate S. aureus (VISA) | 1.38–2.77 | [13] |

| Thiazole compound 2 | Vancomycin-intermediate S. aureus (VISA) | 0.70–1.40 | [13] |

Experimental Protocols

The following are generalized protocols for the derivatization of 4-bromo-2-(methylthio)thiazole. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

General Synthesis of 4-Bromo-2-(substituted)-thiazoles

A common route to 4-bromothiazoles involves the Hantzsch thiazole synthesis, where an α-haloketone is reacted with a thioamide. For 4-bromo-2-(methylthio)thiazole, a potential precursor would be a 1,1-dibromo-2-alkanone derivative reacting with a methyl dithiocarbamate. Alternatively, bromination of a pre-formed 2-(methylthio)thiazole can be achieved.

Protocol for Suzuki-Miyaura Coupling

-

To a dry reaction vessel, add 4-bromo-2-(methylthio)thiazole (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Under the inert atmosphere, add an anhydrous solvent (e.g., dioxane/water, toluene, or DMF).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).

-

Stir the reaction mixture at a temperature ranging from 80-120 °C for 2-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Heck Reaction

-

In a reaction vessel, combine 4-bromo-2-(methylthio)thiazole (1.0 eq), the desired alkene (1.5 eq), a palladium source such as Pd(OAc)₂ (0.02-0.05 eq), and a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃) if necessary.

-

Add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (1.5-2.0 eq), and a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

De-gas the mixture and heat under an inert atmosphere at 80-140 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Protocol for Buchwald-Hartwig Amination

-

To a reaction tube, add 4-bromo-2-(methylthio)thiazole (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) (0.01-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (0.02-0.10 eq), and a strong base such as NaOtBu or K₃PO₄ (1.4 eq).

-

Seal the tube, and evacuate and backfill with an inert gas.

-

Add an anhydrous, de-gassed solvent such as toluene or dioxane.

-

Heat the reaction mixture with stirring at 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations of Key Processes

Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for the derivatization of 4-bromo-2-(methylthio)thiazole and the catalytic cycles of the key cross-coupling reactions.

Caption: General workflow for creating a diverse library of compounds from 4-bromo-2-(methylthio)thiazole.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Heck reaction.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Potential Biological Signaling Pathway

Given the extensive research into thiazoles as anticancer agents, a plausible mechanism of action for derivatives of 4-bromo-2-(methylthio)thiazole could involve the inhibition of key protein kinases in cancer cell proliferation pathways, such as the PI3K/Akt/mTOR pathway.

Caption: A potential mechanism of anticancer action via inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

4-Bromo-2-(methylthio)thiazole is a promising, yet largely unexploited, scaffold for the development of novel therapeutic agents. Its synthetic tractability, combined with the proven biological potential of the broader thiazole class, makes it an ideal candidate for library synthesis and screening in anticancer and antimicrobial discovery programs. Future research should focus on:

-

Systematic Derivatization: Employing the outlined cross-coupling reactions to generate a diverse library of analogs with substitutions at the 4-position.

-

Biological Screening: Evaluating these new compounds in a range of anticancer and antimicrobial assays to identify initial hits.

-

QSAR Studies: Developing quantitative structure-activity relationship models to guide the rational design of more potent and selective derivatives.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds.

This technical guide provides a roadmap for initiating research into this promising area, with the ultimate goal of developing novel and effective therapies for a range of diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jchemrev.com [jchemrev.com]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 4-Bromo-2-(methylthio)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction has become indispensable in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[1][2][3]

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2-(methylthio)thiazole as a key building block. The 2-(methylthio)thiazole moiety is a significant scaffold in many biologically active compounds, and the ability to functionalize the C4-position through this coupling methodology opens avenues for the synthesis of novel compound libraries for high-throughput screening and lead optimization in drug discovery programs.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(methylthio)thiazole with an aryl or heteroaryl boronic acid is depicted below. The reaction facilitates the formation of a new carbon-carbon bond between the thiazole ring and the organic substituent from the boronic acid.

Caption: General Suzuki-Miyaura cross-coupling reaction scheme.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(methylthio)thiazole with various boronic acids. The data is compiled from established procedures for structurally similar heterocyclic halides.[1][2] Optimization may be required for specific substrates.

| Entry | Boronic Acid (R-B(OH)₂) | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene | 110 | 8 | 90-98 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ (3) | DMF | 90 | 16 | 75-85 |

| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (5) + PPh₃ (10) | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 24 | 80-90 |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 82-92 |

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(methylthio)thiazole. These protocols are based on established methodologies and should be optimized for specific substrates and scales.[1][2][4]

Protocol 1: General Procedure with Pd(PPh₃)₄

Materials:

-

4-Bromo-2-(methylthio)thiazole (1.0 eq)

-

Aryl/Heteroaryl boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Nitrogen or Argon gas

Procedure:

-

To a dry reaction vessel (e.g., a Schlenk flask or sealed tube), add 4-Bromo-2-(methylthio)thiazole, the aryl/heteroaryl boronic acid, and potassium carbonate.

-

Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add anhydrous 1,4-dioxane and water (typically a 4:1 v/v mixture).

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-(methylthio)thiazole.

Protocol 2: Alternative Procedure with PdCl₂(dppf)

Materials:

-

4-Bromo-2-(methylthio)thiazole (1.0 eq)

-

Aryl/Heteroaryl boronic acid (1.1-1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (1-5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2-3 eq)

-

Toluene or DMF, anhydrous

-

Nitrogen or Argon gas

Procedure:

-

Combine 4-Bromo-2-(methylthio)thiazole, the boronic acid, PdCl₂(dppf), and cesium carbonate in an oven-dried reaction flask.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent (e.g., toluene or DMF) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

After cooling to room temperature, perform a standard aqueous work-up.

-

Purify the product by column chromatography.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A general workflow for setting up and performing the Suzuki-Miyaura cross-coupling reaction is outlined below.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization

-

Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Temperature and reaction time can also be optimized. For instance, more electron-rich and bulky phosphine ligands can sometimes improve the efficiency of the oxidative addition and reductive elimination steps.[5]

-

Decomposition of Boronic Acid: Some boronic acids can be unstable under the reaction conditions, leading to protodeboronation. Using a milder base, a shorter reaction time, or a two-phase solvent system can sometimes mitigate this issue.[6]

-

Reaction Stalls: If the reaction does not go to completion, ensure that the reagents and solvents are anhydrous and that a strictly inert atmosphere is maintained. The catalyst may also be deactivated, and adding a fresh portion of the catalyst could be beneficial.

By following these protocols and considering the optimization strategies, researchers can effectively utilize 4-Bromo-2-(methylthio)thiazole in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of novel compounds for various applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Aryl-2-(methylthio)thiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The 4-aryl-2-(methylthio)thiazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse range of biologically active compounds.[1] Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The ability to efficiently synthesize a library of these compounds is therefore of significant interest for drug discovery and development programs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and direct C-H arylation, have emerged as powerful and versatile methods for the construction of the C-C bond between the thiazole core and various aryl groups.[4][5] These methods offer significant advantages over classical approaches, including milder reaction conditions, greater functional group tolerance, and higher yields.[6][7]

The Suzuki-Miyaura cross-coupling reaction, in particular, is a robust and widely used method for the synthesis of 4-aryl-2-(methylthio)thiazoles. This reaction typically involves the palladium-catalyzed coupling of a 4-halo-2-(methylthio)thiazole with an arylboronic acid or its ester derivatives in the presence of a base.[4][8] Alternatively, direct C-H arylation offers a more atom-economical approach by directly coupling 2-(methylthio)thiazole with an aryl halide, avoiding the pre-functionalization of the thiazole ring.[5][6]

These synthetic strategies allow for the systematic exploration of the structure-activity relationship (SAR) by readily introducing a wide variety of aryl and heteroaryl substituents at the 4-position of the thiazole ring. The resulting libraries of 4-aryl-2-(methylthio)thiazoles can then be screened for various biological activities, aiding in the identification of lead compounds for drug development.

Data Presentation: Synthesis of 4-Aryl-2-(methylthio)thiazoles via Suzuki-Miyaura Coupling

The following table summarizes representative data for the synthesis of 4-aryl-2-(methylthio)thiazoles via the Suzuki-Miyaura cross-coupling of 4-bromo-2-(methylthio)thiazole with various arylboronic acids. The data is compiled from typical results observed in similar reactions and is intended to provide a comparative overview of expected yields under optimized conditions.

| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-2-(methylthio)thiazole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(methylthio)thiazole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |

| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-(methylthio)thiazole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 88 |

| 4 | 3-Nitrophenylboronic acid | 4-(3-Nitrophenyl)-2-(methylthio)thiazole | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 100 | 12 | 75 |

| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-2-(methylthio)thiazole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 90 | 18 | 82 |

| 6 | 4-Acetylphenylboronic acid | 4-(4-Acetylphenyl)-2-(methylthio)thiazole | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 10 | 89 |

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-2-(methylthio)thiazoles via Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromo-2-(methylthio)thiazole with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

4-bromo-2-(methylthio)thiazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., toluene, dioxane, DMF)

-

Water (if using a two-phase system)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-